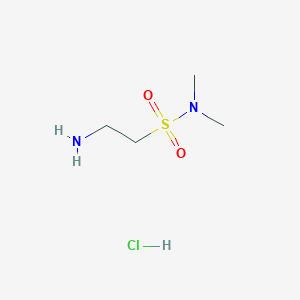

2-amino-N,N-dimethylethanesulfonamide hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N,N-dimethylethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2S.ClH/c1-6(2)9(7,8)4-3-5;/h3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZGQSWCZNVPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634264 | |

| Record name | 2-Amino-N,N-dimethylethane-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91893-69-5 | |

| Record name | 2-Amino-N,N-dimethylethane-1-sulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-amino-N,N-dimethylethanesulfonamide hydrochloride physical properties

An In-Depth Technical Guide to the Physical Properties of 2-amino-N,N-dimethylethanesulfonamide Hydrochloride

Foreword

For the discerning researcher, scientist, and drug development professional, a comprehensive understanding of the physical properties of a compound is paramount. It is the bedrock upon which successful formulation, synthesis, and application are built. This guide provides an in-depth exploration of the physical characteristics of this compound (CAS 104590-71-8), a sulfonamide derivative with growing interest in various research and development sectors. Moving beyond a simple recitation of data, this document delves into the causality behind experimental choices and provides a framework for the practical application of this knowledge.

Molecular and Chemical Identity

This compound, also known as N,N-Dimethyltaurine amide hydrochloride, is a hydrochloride salt of a sulfonamide derivative. Its molecular structure is fundamental to its physical and chemical behavior.

A clear identification of the compound is the first step in any rigorous scientific investigation. The key identifiers for this compound are its CAS number, molecular formula, and molecular weight.

| Identifier | Value |

| CAS Number | 104590-71-8 |

| Molecular Formula | C4H13ClN2O2S |

| Molecular Weight | 188.68 g/mol |

The presence of a primary amine, a sulfonamide group, and two methyl groups on the nitrogen atom of the sulfonamide dictates the compound's polarity, hydrogen bonding capabilities, and overall reactivity. The hydrochloride salt form generally enhances water solubility and stability compared to the free base.

Core Physical Properties

The physical state and thermal properties of a compound are critical for its handling, storage, and processing. For this compound, these properties suggest a stable, crystalline solid at ambient temperatures.

| Property | Value |

| Physical Form | Solid |

| Melting Point | 195-197 °C |

| Storage Temperature | 2-8°C |

The relatively high melting point is indicative of a stable crystalline lattice structure, likely influenced by the ionic interactions of the hydrochloride salt and intermolecular hydrogen bonding. The recommended storage at refrigerated temperatures suggests a precautionary measure to ensure long-term stability and prevent potential degradation, which is a crucial consideration in drug development and for maintaining the integrity of research materials.

Experimental Workflow for Physical Property Determination

A robust and reproducible determination of physical properties is essential. The following outlines a standard experimental workflow for characterizing a solid compound like this compound.

Caption: Experimental workflow for physical property characterization.

Melting Point Determination: A Gateway to Purity and Identity

The melting point is a fundamental and easily accessible indicator of a compound's purity. A sharp melting range, such as the reported 195-197 °C for this compound, typically signifies a high degree of purity.

Step-by-Step Protocol:

-

Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Heating Rate: A slow heating rate (e.g., 1-2 °C per minute) is crucial near the expected melting point to ensure thermal equilibrium and an accurate reading.

-

Observation: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Rationale for Methodological Choice: The use of a slow heating rate is critical for accuracy. A rapid temperature ramp can lead to a broadened and artificially elevated melting range due to a lag in heat transfer to the sample.

Spectroscopic Characterization: Unveiling the Molecular Structure

While not strictly a physical property, spectroscopic data is intrinsically linked to the compound's identity and is a cornerstone of its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, ¹H and ¹³C NMR would confirm the presence and connectivity of the ethyl, dimethylamino, and amino groups.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present. Key expected peaks would correspond to N-H stretches of the primary amine, S=O stretches of the sulfonamide, and C-H stretches of the alkyl groups.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. This technique would confirm the molecular weight of 188.68 g/mol .

Applications and Significance

This compound may be utilized as a building block in organic synthesis. For instance, it has been used in the preparation of N,N-dimethyl-2-(4-(2-oxopyridin-1-yl)benzamido)ethanesulfonamide. A thorough understanding of its physical properties is essential for its effective use in such synthetic transformations, ensuring appropriate reaction conditions, and facilitating purification of the final product.

Conclusion

The physical properties of this compound define its behavior in a laboratory and in potential applications. Its solid form, high melting point, and expected solubility characteristics, underpinned by its molecular structure, provide a solid foundation for its use in research and development. The experimental protocols outlined in this guide offer a framework for the rigorous and reproducible characterization of this and similar compounds, emphasizing the importance of methodological precision in generating reliable scientific data.

An In-depth Technical Guide to the Synthesis of 2-amino-N,N-dimethylethanesulfonamide Hydrochloride

This guide provides a comprehensive, technically detailed pathway for the synthesis of 2-amino-N,N-dimethylethanesulfonamide hydrochloride, a valuable building block in medicinal chemistry and drug development. The proposed synthetic route begins with the readily available amino acid taurine and proceeds through a series of robust and well-documented chemical transformations. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step protocol but also the scientific rationale behind the chosen methodologies.

Introduction

This compound is a sulfonamide derivative of taurine (2-aminoethanesulfonic acid). Sulfonamides are a critical class of compounds in pharmacology, known for their diverse biological activities. The incorporation of the N,N-dimethylsulfonamide moiety can significantly alter the physicochemical properties of the parent molecule, influencing its solubility, lipophilicity, and metabolic stability. This guide details a reliable multi-step synthesis that allows for the efficient preparation of this target compound.

Overall Synthetic Strategy

The synthesis of this compound from taurine necessitates a strategic approach involving the protection of the reactive amino group, activation of the sulfonic acid moiety, formation of the sulfonamide, and subsequent deprotection. The chosen pathway is designed to be high-yielding and amenable to scale-up.

Taurine [label="Taurine"]; N_Boc_Taurine [label="N-Boc-Taurine"]; Thioacetate [label="S-(2-((tert-butoxycarbonyl)amino)ethyl) ethanethioate"]; Sulfonyl_Chloride [label="tert-butyl (2-(chlorosulfonyl)ethyl)carbamate"]; Protected_Product [label="tert-butyl (2-(N,N-dimethylsulfamoyl)ethyl)carbamate"]; Final_Product [label="2-amino-N,N-dimethylethanesulfonamide\nhydrochloride"];

Taurine -> N_Boc_Taurine [label="Boc Anhydride, Base"]; N_Boc_Taurine -> Thioacetate [label="1. Mesyl Chloride\n2. Potassium Thioacetate"]; Thioacetate -> Sulfonyl_Chloride [label="N-Chlorosuccinimide, HCl"]; Sulfonyl_Chloride -> Protected_Product [label="Dimethylamine, Base"]; Protected_Product -> Final_Product [label="HCl"]; }

Caption: Proposed multi-step synthesis of this compound from taurine.Part 1: N-Boc Protection of Taurine

The initial step in the synthesis is the protection of the primary amine of taurine with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions at the amino group in subsequent steps. The Boc protecting group is chosen for its stability under a range of reaction conditions and its facile removal under acidic conditions[1][2].

Experimental Protocol: Synthesis of N-Boc-Taurine

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| Taurine | 125.15 | 10.0 g | 0.08 |

| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 | 19.2 g | 0.088 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 13.4 g | 0.16 |

| Dioxane | - | 100 mL | - |

| Water | - | 100 mL | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve taurine (10.0 g, 0.08 mol) and sodium bicarbonate (13.4 g, 0.16 mol) in a mixture of 100 mL of water and 100 mL of dioxane.

-

To this stirred solution, add di-tert-butyl dicarbonate (19.2 g, 0.088 mol) portion-wise over 30 minutes at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of taurine.

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with a 1 M HCl solution.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-taurine as a white solid.

Part 2: Conversion of N-Boc-Taurine to the Corresponding Sulfonyl Chloride

A direct conversion of the sulfonic acid to the sulfonyl chloride can be challenging. A more reliable and higher-yielding approach involves a two-step process via a thioacetate intermediate, as described by Brouwer et al. for other N-protected amino acids[3][4]. This method avoids harsh reagents that could potentially cleave the Boc-protecting group.

Step 2a: Synthesis of S-(2-((tert-butoxycarbonyl)amino)ethyl) ethanethioate

N_Boc_Taurine [label="N-Boc-Taurine"]; Mesylate_Intermediate [label="Mesylate Intermediate"]; Thioacetate [label="S-(2-((tert-butoxycarbonyl)amino)ethyl) ethanethioate"];

N_Boc_Taurine -> Mesylate_Intermediate [label="Mesyl Chloride, Et3N"]; Mesylate_Intermediate -> Thioacetate [label="Potassium Thioacetate"]; }

Caption: Conversion of N-Boc-Taurine to the thioacetate intermediate.Experimental Protocol:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| N-Boc-Taurine | 225.27 | 10.0 g | 0.044 |

| Methanesulfonyl Chloride (MsCl) | 114.55 | 5.6 g (3.8 mL) | 0.049 |

| Triethylamine (Et₃N) | 101.19 | 9.0 g (12.4 mL) | 0.089 |

| Potassium Thioacetate | 114.21 | 6.1 g | 0.053 |

| N,N-Dimethylformamide (DMF) | - | 100 mL | - |

Procedure:

-

Dissolve N-Boc-taurine (10.0 g, 0.044 mol) in 100 mL of anhydrous DMF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (9.0 g, 12.4 mL, 0.089 mol) to the solution.

-

Slowly add methanesulfonyl chloride (5.6 g, 3.8 mL, 0.049 mol) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

In a separate flask, dissolve potassium thioacetate (6.1 g, 0.053 mol) in 50 mL of anhydrous DMF.

-

Add the potassium thioacetate solution to the reaction mixture and stir at room temperature for 12 hours.

-

Pour the reaction mixture into 500 mL of ice-cold water and extract with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain S-(2-((tert-butoxycarbonyl)amino)ethyl) ethanethioate.

Step 2b: Oxidative Chlorination to tert-butyl (2-(chlorosulfonyl)ethyl)carbamate

Experimental Protocol:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| S-(2-((tert-butoxycarbonyl)amino)ethyl) ethanethioate | 263.36 | 10.0 g | 0.038 |

| N-Chlorosuccinimide (NCS) | 133.53 | 15.2 g | 0.114 |

| Acetonitrile | - | 150 mL | - |

| 1 M HCl (aq) | - | 10 mL | - |

Procedure:

-

Dissolve S-(2-((tert-butoxycarbonyl)amino)ethyl) ethanethioate (10.0 g, 0.038 mol) in 150 mL of acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add 1 M HCl (10 mL) to the solution.

-

Add N-Chlorosuccinimide (15.2 g, 0.114 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Pour the reaction mixture into ice-cold water (300 mL) and extract with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield tert-butyl (2-(chlorosulfonyl)ethyl)carbamate as a crude product, which can be used in the next step without further purification.

Part 3: Sulfonamide Formation

The synthesized sulfonyl chloride is a reactive intermediate that readily undergoes nucleophilic substitution with dimethylamine to form the desired N,N-dimethylsulfonamide.

Experimental Protocol: Synthesis of tert-butyl (2-(N,N-dimethylsulfamoyl)ethyl)carbamate

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| tert-butyl (2-(chlorosulfonyl)ethyl)carbamate | 257.73 | (from previous step) | ~0.038 |

| Dimethylamine (2 M in THF) | - | 38 mL | 0.076 |

| Triethylamine (Et₃N) | 101.19 | 5.8 g (8.0 mL) | 0.057 |

| Dichloromethane (DCM) | - | 150 mL | - |

Procedure:

-

Dissolve the crude tert-butyl (2-(chlorosulfonyl)ethyl)carbamate in 150 mL of anhydrous dichloromethane and cool to 0 °C.

-

Add triethylamine (5.8 g, 8.0 mL, 0.057 mol).

-

Slowly add a 2 M solution of dimethylamine in THF (38 mL, 0.076 mol) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain tert-butyl (2-(N,N-dimethylsulfamoyl)ethyl)carbamate as a pure product.

Part 4: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group under acidic conditions to yield the free amine, which is then isolated as its hydrochloride salt.

Protected_Product [label="tert-butyl (2-(N,N-dimethylsulfamoyl)ethyl)carbamate"]; Final_Product [label="2-amino-N,N-dimethylethanesulfonamide\nhydrochloride"];

Protected_Product -> Final_Product [label="4 M HCl in Dioxane"]; }

Caption: Final deprotection step to yield the target compound.Experimental Protocol: Synthesis of this compound

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| tert-butyl (2-(N,N-dimethylsulfamoyl)ethyl)carbamate | 266.36 | 5.0 g | 0.0188 |

| 4 M HCl in 1,4-Dioxane | - | 50 mL | - |

| Diethyl ether | - | 200 mL | - |

Procedure:

-

Dissolve tert-butyl (2-(N,N-dimethylsulfamoyl)ethyl)carbamate (5.0 g, 0.0188 mol) in 50 mL of 4 M HCl in 1,4-dioxane.

-

Stir the solution at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC.

-

Upon completion, add 200 mL of diethyl ether to the reaction mixture to precipitate the hydrochloride salt.

-

Stir the resulting suspension for 30 minutes in an ice bath.

-

Collect the white solid by vacuum filtration.

-

Wash the solid with cold diethyl ether (2 x 30 mL).

-

Dry the product under vacuum to yield this compound.

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

| Compound | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) | Expected Mass Spec (m/z) |

| N-Boc-Taurine | 1.45 (s, 9H), 3.10 (t, 2H), 3.55 (t, 2H), 5.10 (br s, 1H) | 28.3, 38.5, 52.0, 80.5, 156.0 | [M-H]⁻ 224.1 |

| tert-butyl (2-(N,N-dimethylsulfamoyl)ethyl)carbamate | 1.44 (s, 9H), 2.85 (s, 6H), 3.30 (q, 2H), 3.60 (t, 2H), 5.05 (br s, 1H) | 28.4, 37.8, 38.2, 49.5, 80.0, 156.1 | [M+H]⁺ 267.1 |

| This compound | (DMSO-d₆) 2.80 (s, 6H), 3.15 (t, 2H), 3.40 (t, 2H), 8.30 (br s, 3H) | (DMSO-d₆) 37.5, 38.0, 48.0 | [M+H]⁺ 167.1 |

Safety Considerations

This synthesis involves the use of several hazardous reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Di-tert-butyl dicarbonate: Irritant.

-

Methanesulfonyl Chloride: Corrosive and a lachrymator.

-

N-Chlorosuccinimide: Irritant and corrosive.

-

Dimethylamine: Flammable and corrosive.

-

Hydrochloric Acid: Corrosive.

-

1,4-Dioxane: Flammable and a suspected carcinogen.

Conclusion

This guide outlines a robust and efficient synthetic pathway for the preparation of this compound. By employing a reliable N-protection strategy and a mild conversion of the sulfonic acid to the sulfonyl chloride via a thioacetate intermediate, this methodology provides a practical route for accessing this valuable chemical entity for applications in drug discovery and development. The detailed experimental procedures and characterization data serve as a comprehensive resource for researchers in the field.

References

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-amino-N,N-dimethylethanesulfonamide hydrochloride

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for 2-amino-N,N-dimethylethanesulfonamide hydrochloride. Given the limited direct research on this specific molecule, this document synthesizes the extensive body of knowledge surrounding its parent compound, taurine, and related analogues. We present a scientifically grounded framework for investigating its potential as a neuromodulatory agent, focusing on its likely interactions with GABAergic and glycinergic systems, its potential role in regulating intracellular calcium, and its possible impact on neuroprotection. This guide is intended to serve as a foundational resource for researchers, offering not only theoretical insights but also actionable experimental protocols to elucidate the compound's precise pharmacological profile.

Introduction: Unveiling a Novel Taurine Analogue

This compound is a structural analogue of taurine, an abundant and biologically significant amino acid with diverse physiological roles.[1][2] While taurine itself has demonstrated therapeutic potential in conditions like epilepsy, hypertension, and diabetes, its clinical utility can be hampered by factors such as limited permeability across the blood-brain barrier.[1][2] This has spurred the development of taurine derivatives with potentially improved pharmacokinetic and pharmacodynamic properties.[1] this compound, with its N,N-dimethyl substitution, represents a novel chemical entity within this class. This guide will lay the groundwork for understanding its potential mechanism of action by drawing parallels with the well-documented activities of taurine and other analogues.

The Taurine Paradigm: A Foundation for Mechanistic Inquiry

To hypothesize the mechanism of action of this compound, it is essential to first understand the multifaceted roles of taurine in the central nervous system (CNS).

Neuroinhibitory Effects and Receptor Interactions

Taurine is recognized for its neuroinhibitory effects in the CNS.[2] It is known to interact with several key inhibitory neurotransmitter receptors:

-

GABAA Receptors: Taurine can act as an agonist at GABAA receptors, which are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the brain.[2][3] Activation of these receptors leads to an influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.[2] This action is believed to contribute to taurine's anticonvulsant properties.[3]

-

Glycine Receptors: Similar to its effects on GABAA receptors, taurine can also activate glycine receptors, another class of inhibitory ligand-gated ion channels, particularly in the brainstem and spinal cord.[2]

-

GABAB Receptors: There is also evidence to suggest that taurine may interact with metabotropic GABAB receptors, which can lead to downstream modulation of ion channels and adenylyl cyclase.[2]

Regulation of Calcium Homeostasis and Neuroprotection

Taurine plays a crucial role in maintaining intracellular calcium homeostasis.[3] Dysregulation of calcium signaling is a key factor in excitotoxicity, a process implicated in various neurodegenerative disorders. Taurine is thought to exert neuroprotective effects by:

-

Modulating Calcium Influx: Taurine can regulate the influx of calcium through N-methyl-D-aspartate (NMDA) receptors, thereby mitigating glutamate-induced excitotoxicity.[2]

-

Influencing ATP-Dependent Calcium Uptake: Studies have shown that taurine and its analogues can stimulate or inhibit ATP-dependent calcium ion uptake in retinal membrane preparations, suggesting a role in cellular calcium sequestration.[4]

Hypothesized Mechanism of Action of this compound

Based on its structural similarity to taurine, we propose that this compound likely functions as a modulator of inhibitory neurotransmission and cellular calcium dynamics. The N,N-dimethyl substitution may alter its potency, selectivity, and pharmacokinetic profile compared to taurine.

Putative Molecular Targets and Signaling Pathways

The primary hypothesized molecular targets for this compound include:

-

Direct Agonism/Modulation of GABAA and Glycine Receptors: The compound may directly bind to and activate these receptors, leading to neuronal hyperpolarization.

-

Modulation of Calcium Channels and Transporters: It could influence voltage-gated calcium channels, NMDA receptors, or ATP-dependent calcium pumps.

The following diagram illustrates the proposed signaling pathway:

Caption: Proposed signaling pathways for this compound.

Experimental Protocols for Mechanistic Validation

To rigorously test the hypothesized mechanism of action, a multi-pronged experimental approach is necessary.

Radioligand Binding Assays

Objective: To determine if this compound directly binds to GABAA and glycine receptors.

Methodology:

-

Membrane Preparation: Prepare synaptic membrane fractions from rodent brain tissue (e.g., cortex for GABAA, spinal cord for glycine receptors).

-

Radioligand Incubation: Incubate the membrane preparations with a specific radioligand for the receptor of interest (e.g., [3H]muscimol for GABAA, [3H]strychnine for glycine receptors) in the presence of increasing concentrations of this compound.

-

Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the compound for displacing the radioligand. This will indicate its binding affinity.

Electrophysiology: Patch-Clamp Recordings

Objective: To assess the functional effects of the compound on GABAA and glycine receptor-mediated currents in cultured neurons or brain slices.

Methodology:

-

Cell Culture/Slice Preparation: Prepare primary neuronal cultures or acute brain slices.

-

Whole-Cell Patch-Clamp: Obtain whole-cell patch-clamp recordings from individual neurons.

-

Drug Application: Apply known concentrations of GABA or glycine to elicit receptor-mediated currents. Then, co-apply the agonist with varying concentrations of this compound.

-

Data Acquisition and Analysis: Measure the amplitude and kinetics of the elicited currents. Determine if the compound enhances or inhibits the agonist-induced response.

The following diagram outlines the patch-clamp workflow:

Caption: Workflow for patch-clamp electrophysiology experiments.

Calcium Imaging

Objective: To investigate the effect of this compound on intracellular calcium concentration ([Ca2+]i).

Methodology:

-

Cell Loading: Load cultured neurons with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: Measure baseline fluorescence to establish the resting [Ca2+]i.

-

Stimulation: Induce a rise in [Ca2+]i using a stimulus such as high potassium, glutamate, or NMDA.

-

Compound Application: Apply this compound before or during the stimulation.

-

Fluorescence Imaging: Continuously monitor the fluorescence intensity using a fluorescence microscope.

-

Data Analysis: Quantify the changes in [Ca2+]i in response to the stimulus in the presence and absence of the compound.

In Vivo Studies: Animal Models of Neurological Disorders

Objective: To evaluate the therapeutic potential of the compound in animal models of diseases where taurine has shown efficacy.

Methodology:

-

Model Selection: Choose appropriate animal models, such as a pentylenetetrazole (PTZ)-induced seizure model for epilepsy or a stroke model for neuroprotection.

-

Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection).

-

Behavioral/Physiological Assessment: Monitor relevant behavioral or physiological parameters (e.g., seizure score, infarct volume).

-

Data Analysis: Compare the outcomes in the compound-treated group with a vehicle-treated control group.

Data Presentation and Interpretation

The following table provides a template for summarizing the quantitative data obtained from the proposed experiments.

| Experiment | Parameter Measured | Expected Outcome if Hypothesis is Correct |

| Radioligand Binding | IC50 (nM or µM) | Finite binding affinity for GABAA and/or glycine receptors. |

| Patch-Clamp Electrophysiology | % potentiation of agonist-induced current | Potentiation of GABA- or glycine-mediated currents. |

| Calcium Imaging | % reduction of stimulus-induced Ca2+ influx | Attenuation of glutamate- or NMDA-induced calcium transients. |

| In Vivo Seizure Model | Seizure score, latency to seizure | Increased latency to seizure and reduced seizure severity. |

Conclusion and Future Directions

This technical guide has outlined a comprehensive, hypothesis-driven approach to elucidating the mechanism of action of this compound. By leveraging the extensive knowledge of taurine and its analogues, we have proposed a plausible mechanism centered on the modulation of inhibitory neurotransmitter receptors and calcium homeostasis. The detailed experimental protocols provided herein offer a clear roadmap for researchers to systematically investigate these hypotheses.

Future research should also explore the potential for this compound to interact with other biological targets, such as taurine transporters, and to exhibit antioxidant or anti-inflammatory properties, which are also known actions of taurine.[3] A thorough investigation of its pharmacokinetic profile, including its ability to cross the blood-brain barrier, will also be critical in determining its therapeutic potential. The N,N-dimethyl substitution may enhance its lipophilicity, potentially leading to improved CNS penetration compared to taurine.

References

- 1. Taurine analogues; a new class of therapeutics: retrospect and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Taurine and its analogs in neurological disorders: Focus on therapeutic potential and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analogues of taurine as stimulators and inhibitors of ATP-dependent calcium ion uptake in rat retina: combination kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

2-amino-N,N-dimethylethanesulfonamide hydrochloride stability profile

An In-depth Technical Guide to the Stability Profile of 2-amino-N,N-dimethylethanesulfonamide hydrochloride

Executive Summary

The stability of an active pharmaceutical ingredient (API) or key intermediate is a critical quality attribute that dictates its shelf-life, safety, and efficacy. This guide provides a comprehensive framework for elucidating the intrinsic stability profile of this compound. As a sulfonamide-containing compound, it is susceptible to specific degradation pathways which must be thoroughly investigated. This document outlines the scientific rationale and detailed experimental protocols for conducting forced degradation studies, developing a stability-indicating analytical method, and interpreting the resulting data. The methodologies described herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.

Introduction

This compound is a chemical entity with potential applications in research and pharmaceutical development.[1][2] Its structure, featuring a primary amine and a sulfonamide functional group, presents specific chemical liabilities that must be understood to ensure its quality and performance. The sulfonamide group, in particular, is known to be susceptible to hydrolysis, especially under acidic conditions.[3]

For any compound intended for further development, regulatory bodies such as the FDA mandate a thorough understanding of its stability characteristics.[4] Forced degradation, or stress testing, is an essential component of this process. It is designed to intentionally degrade the molecule under conditions more severe than accelerated stability testing to identify likely degradation products, establish degradation pathways, and validate the specificity of analytical methods.[4][5] This guide serves as a practical manual for researchers and drug development professionals to systematically investigate the stability of this compound.

Physicochemical Properties

A foundational understanding of the molecule's properties is the first step in any stability program.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Molecular Formula | C₄H₁₃ClN₂O₂S | |

| Molecular Weight | 188.68 g/mol | |

| Appearance | Solid | |

| SMILES | CN(C)S(=O)(=O)CCN.Cl | [1] |

| InChI Key | PIZGQSWCZNVPFH-UHFFFAOYSA-N |

Anticipated Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways. The sulfonamide (SO₂-N) bond is often the most labile part of the molecule.

-

Hydrolysis: This is one of the most common degradation routes for sulfonamides. The S-N bond can be cleaved under acidic or basic conditions. Generally, sulfonamides are more susceptible to degradation under acidic conditions compared to neutral or alkaline environments.[3] The primary amine adds another layer of complexity, as its protonation state will be pH-dependent.

-

Oxidation: The sulfur atom in the sulfonamide group is in a high oxidation state (+6) and is generally stable against further oxidation. However, other parts of the molecule, particularly the amino group, could be susceptible to oxidative stress.[4]

-

Photodegradation: Exposure to UV or visible light can provide the energy to initiate photochemical reactions, a known liability for many sulfonamide-containing drugs.[3][6]

-

Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for decomposition reactions. The stability of sulfonamides to heat can vary significantly based on their specific structure.[7]

Caption: Logical workflow for assessing stability under various stress conditions.

Strategic Framework for Stability Assessment

A robust stability study is a multi-stage process that begins with stress testing and culminates in the establishment of a validated stability-indicating method. This framework ensures that any potential degradation can be reliably detected and quantified.

Caption: High-level workflow for stability profile elucidation.

Experimental Protocols for Forced Degradation

The objective of these protocols is to generate a meaningful level of degradation (typically 5-20%) to identify degradation products and validate the analytical method.[5] All studies should include a control sample (un-stressed) stored at protected conditions for comparison.

General Setup & Analytical Monitoring

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

-

Analytical Method: A reverse-phase HPLC method with UV detection is the typical starting point. The mobile phase and gradient should be chosen to retain and resolve the polar parent compound from potential degradants.

Protocol 1: Hydrolytic Stability

-

Rationale: To assess susceptibility to acid and base-catalyzed hydrolysis. The use of 0.1 M HCl and 0.1 M NaOH are standard conditions that simulate physiological extremes and accelerate degradation.[4]

-

Procedure:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

-

Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water.

-

Incubate all three solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot.

-

For the acid and base samples, neutralize with an equimolar amount of NaOH or HCl, respectively, before analysis to prevent further degradation and protect the analytical column.

-

Analyze all samples by the designated HPLC method.

-

Protocol 2: Oxidative Stability

-

Rationale: To evaluate the molecule's sensitivity to oxidation. Hydrogen peroxide (H₂O₂) is a common and aggressive oxidizing agent used for this purpose.[8]

-

Procedure:

-

Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature and protect it from light.

-

Monitor the reaction at various time points (e.g., 2, 8, 24 hours).

-

Analyze the samples directly by HPLC.

-

Protocol 3: Thermal Stability

-

Rationale: To determine the effect of heat on the compound in both solid and solution states.

-

Procedure:

-

Solid State: Place a sufficient amount of the solid compound in a controlled temperature oven (e.g., 80°C). Sample at defined intervals, dissolve in a suitable solvent, and analyze.[3]

-

Solution State: Heat the "Neutral Hydrolysis" sample from Protocol 1 at a higher temperature (e.g., 80°C) and analyze at various time points.

-

Protocol 4: Photostability

-

Rationale: To assess degradation upon exposure to light, as required by ICH guideline Q1B.[3]

-

Procedure:

-

Expose the solid compound and a solution (in a photochemically inert and transparent container) to a light source that produces a combination of visible and UV outputs.

-

The total illumination should be not less than 1.2 million lux hours and the integrated near-UV energy not less than 200 watt hours/square meter.

-

A control sample should be wrapped in aluminum foil to exclude light and kept under the same temperature and humidity conditions.

-

Analyze the exposed and control samples after the exposure period.

-

Interpreting Results & Method Validation

The analysis of stressed samples provides crucial information for developing a stability-indicating analytical method (SIAM).

Caption: A conceptual chromatogram from a stability-indicating method.

A method is considered "stability-indicating" if it can accurately measure the decrease in the amount of the active ingredient due to degradation. This requires that the peaks corresponding to degradation products are well-resolved from the parent compound peak, as illustrated above. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is free from any co-eluting degradants.

Illustrative Data Summary

The following table presents hypothetical but realistic results from a forced degradation study, which would be used to guide further development.

| Stress Condition | Reagent/Condition | Duration | Degradation (%) | No. of Degradants | Observations |

| Acid Hydrolysis | 0.1 M HCl | 24 hrs @ 60°C | ~18% | 2 | Significant degradation observed. |

| Base Hydrolysis | 0.1 M NaOH | 24 hrs @ 60°C | ~5% | 1 | More stable than under acidic conditions. |

| Oxidation | 3% H₂O₂ | 24 hrs @ RT | ~8% | 1 | Moderate sensitivity to oxidation. |

| Thermal (Solid) | 80°C | 7 days | < 2% | 0 | Compound is thermally stable in solid form. |

| Photolytic | ICH Q1B | N/A | ~12% | 2 | Compound is light sensitive. |

Conclusion and Recommended Storage

Based on the foundational principles of sulfonamide chemistry and the illustrative data, this compound is anticipated to be most susceptible to acidic hydrolysis and photodegradation. The molecule demonstrates good thermal stability in its solid form.

Therefore, to ensure the long-term integrity of this compound, the following storage conditions are recommended:

-

Temperature: Store in a cool, controlled environment. Refrigeration (2-8 °C) is advisable for long-term storage.[6]

-

Humidity: Store in a dry environment, protected from moisture, to minimize the risk of hydrolysis.[6]

-

Light: Protect from light at all times by using amber or opaque containers.[6]

-

Atmosphere: For maximum protection, storage under an inert atmosphere (e.g., nitrogen or argon) in a well-sealed container is recommended.

This systematic approach to stability testing provides a comprehensive understanding of the molecule's liabilities, enabling the development of stable formulations and appropriate storage and handling procedures, thereby ensuring its quality throughout the drug development lifecycle.

References

- 1. 2-amino-N,N-dimethylethane-1-sulfonamide hydrochloride [cymitquimica.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. benchchem.com [benchchem.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2-amino-N,N-dimethylethanesulfonamide hydrochloride

This in-depth technical guide provides a comprehensive analysis of the spectral data for 2-amino-N,N-dimethylethanesulfonamide hydrochloride (CAS: 91893-69-5). Designed for researchers, scientists, and drug development professionals, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are grounded in established spectroscopic principles to ensure the unambiguous structural elucidation and characterization of this compound. While actual experimental data is proprietary or unavailable, this guide utilizes predicted spectral data to illustrate the analytical workflow and interpretative process, mirroring the approach taken in a real-world research setting when characterizing a novel or sparsely documented molecule.

Introduction: The Importance of Spectroscopic Characterization

This compound is a sulfonamide derivative.[1][2][3] The sulfonamide functional group is a cornerstone in medicinal chemistry, and compounds bearing this moiety are investigated for a wide array of pharmacological activities. Rigorous structural confirmation and purity assessment are paramount in the drug discovery and development pipeline. Spectroscopic techniques such as NMR, IR, and MS provide a detailed molecular fingerprint, confirming the identity, structure, and purity of a synthesized compound. This guide serves as a practical reference for the analytical workflow required to characterize this specific molecule.

The molecular structure of this compound is presented below. The hydrochloride salt form protonates the primary amine, which significantly influences its spectroscopic properties, particularly in NMR and IR spectroscopy.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol (Hypothetical)

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.7 mL of deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is often chosen for hydrochloride salts to allow for the exchange and observation of labile protons, though the amine protons may exchange with deuterium. DMSO-d₆ is an alternative that will show the NH₃⁺ protons.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for data acquisition.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is performed.

-

The spectral width is set to approximately 12 ppm.

-

A sufficient number of scans (e.g., 16 or 32) are acquired to ensure a good signal-to-noise ratio.

-

The residual solvent peak (e.g., HDO at ~4.79 ppm or DMSO at ~2.50 ppm) is used as an internal reference.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each unique carbon.

-

A wider spectral width (e.g., 0-100 ppm, adjusted based on prediction) is used.

-

A larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of ¹³C.

-

The solvent peak (e.g., DMSO-d₆ at 39.52 ppm) is used for chemical shift referencing.

-

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound, assuming DMSO-d₆ as the solvent.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 (broad) | Singlet | 3H | -NH₃⁺ |

| ~3.5 - 3.7 | Triplet | 2H | -CH₂-NH₃⁺ |

| ~3.3 - 3.5 | Triplet | 2H | -SO₂-CH₂- |

| ~2.9 | Singlet | 6H | -N(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~55 | -SO₂-CH₂- |

| ~40 | -CH₂-NH₃⁺ |

| ~38 | -N(CH₃)₂ |

Interpretation of NMR Spectra

The predicted ¹H NMR spectrum provides a clear picture of the proton environment. The downfield broad singlet around 8.4 ppm is characteristic of the three protons of the ammonium group (-NH₃⁺) in a hydrochloride salt when using a non-protic solvent like DMSO-d₆. The two methylene groups (-CH₂-) are expected to appear as triplets due to coupling with each other, forming an ethyl-like system. The methylene group adjacent to the electron-withdrawing sulfonamide group is expected to be further downfield than the one next to the ammonium group. The six protons of the two methyl groups on the nitrogen of the sulfonamide are magnetically equivalent and thus appear as a single sharp peak (a singlet) with an integration of 6H.

The predicted ¹³C NMR spectrum is simpler, showing three distinct signals corresponding to the three unique carbon environments. The carbon atom attached to the highly electronegative sulfonyl group is the most deshielded and appears furthest downfield. The other methylene carbon and the two equivalent methyl carbons appear at higher fields.

Figure 2: ¹H NMR assignments for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol (Hypothetical)

Objective: To identify the key functional groups in the molecule.

Methodology:

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.

-

The sample spectrum is then recorded over the range of 4000-400 cm⁻¹.

-

A sufficient number of scans are co-added to obtain a high-quality spectrum.

-

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-2800 | Strong, broad | N-H stretch (from -NH₃⁺) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1600 | Medium | N-H bend (asymmetric) |

| ~1500 | Medium | N-H bend (symmetric) |

| ~1350-1300 | Strong | S=O stretch (asymmetric) |

| ~1160-1130 | Strong | S=O stretch (symmetric) |

| ~800-700 | Medium | S-N stretch |

Interpretation of IR Spectrum

The IR spectrum is expected to be dominated by features characteristic of the ammonium and sulfonamide groups. A very broad and strong absorption in the 3100-2800 cm⁻¹ region is indicative of the N-H stretching vibrations of the primary ammonium salt (-NH₃⁺). The aliphatic C-H stretching vibrations will appear as sharper peaks within this region. The characteristic N-H bending vibrations for the ammonium group are expected around 1600 and 1500 cm⁻¹. The most intense peaks in the spectrum will likely be the asymmetric and symmetric S=O stretching bands of the sulfonamide group, appearing around 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively. The presence of these strong absorptions is a clear indicator of the sulfonamide functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol (Hypothetical)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is used. ESI is a soft ionization technique suitable for polar and ionic compounds.

-

Data Acquisition:

-

The instrument is operated in positive ion mode to detect the protonated molecule.

-

A full scan MS spectrum is acquired to determine the mass-to-charge ratio (m/z) of the molecular ion.

-

Tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern.

-

Predicted Mass Spectrometry Data

The molecular formula of the free base is C₄H₁₂N₂O₂S, with a monoisotopic mass of approximately 152.06 Da. In positive mode ESI-MS, the protonated molecule [M+H]⁺ would be observed.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z (predicted) | Assignment |

| 153.07 | [C₄H₁₂N₂O₂S + H]⁺ (Molecular Ion) |

| 108.02 | [M+H - CH₃-N=CH₂]⁺ |

| 79.96 | [SO₂N(CH₃)₂]⁺ |

| 44.05 | [CH₂NH₂]⁺ |

Interpretation of Mass Spectrum

The full scan mass spectrum in positive ESI mode is expected to show a prominent peak at an m/z corresponding to the protonated free base, [C₄H₁₂N₂O₂S + H]⁺, which is approximately 153.07. High-resolution mass spectrometry can confirm the elemental composition of this ion.

The fragmentation pattern in an MS/MS experiment would provide further structural confirmation. Key predicted fragmentation pathways include the cleavage of the C-S bond and fragmentation within the sulfonamide moiety.

Figure 3: Simplified predicted fragmentation pathway for [M+H]⁺ of 2-amino-N,N-dimethylethanesulfonamide.

Conclusion

The comprehensive analysis of predicted NMR, IR, and MS data provides a robust framework for the structural characterization of this compound. The combination of these techniques allows for the unambiguous confirmation of the carbon-hydrogen framework, the identification of key functional groups (ammonium and sulfonamide), and the determination of the molecular weight and elemental composition. The protocols and interpretative guidance provided in this document serve as a valuable resource for scientists engaged in the synthesis, purification, and analysis of this and related compounds. It is imperative to note that while predictions are a powerful tool, final structural confirmation must always rely on experimentally acquired data.

References

An In-depth Technical Guide to the Potential Research Applications of 2-amino-N,N-dimethylethanesulfonamide hydrochloride

Abstract

This technical guide provides a comprehensive overview of the potential research applications of 2-amino-N,N-dimethylethanesulfonamide hydrochloride, a structural analogue of the endogenous neuroprotective amino acid, taurine. While direct research on this specific compound is nascent, its structural similarity to taurine suggests a wealth of potential applications in neuroscience and drug discovery. This document synthesizes the known biological roles of taurine and its analogues to propose a strategic framework for investigating this compound as a novel chemical probe and potential therapeutic lead. We will explore its hypothesized physicochemical properties, propose detailed experimental protocols for its evaluation in the context of neurological disorders, and provide insights into its potential mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the realm of neuroprotection and neuromodulation.

Introduction: Unveiling a Novel Taurine Analogue

This compound is a synthetic organic compound that has recently become available as a research chemical. Its core structure is a derivative of 2-aminoethanesulfonic acid, commonly known as taurine.

Taurine is one of the most abundant free amino acids in the central nervous system (CNS) and is implicated in a multitude of physiological processes, including osmoregulation, calcium homeostasis, and membrane stabilization.[1][2] It exerts neuroprotective effects against various insults, including oxidative stress, excitotoxicity, and inflammation.[1][2] However, the therapeutic potential of taurine is limited by its poor permeability across the blood-brain barrier (BBB).[1] This has spurred the development of taurine analogues with improved pharmacokinetic properties.

This compound presents an intriguing modification to the taurine scaffold: the N,N-dimethylation of the primary amine. This structural alteration is hypothesized to increase the lipophilicity of the molecule, potentially enhancing its ability to cross the BBB.

Table 1: Physicochemical Properties of Taurine and its N,N-dimethylated Analogue

| Property | Taurine | 2-amino-N,N-dimethylethanesulfonamide |

| Molecular Formula | C₂H₇NO₃S | C₄H₁₂N₂O₂S |

| Molecular Weight | 125.15 g/mol | 152.22 g/mol |

| Structure |

|

|

| Predicted LogP | -2.1 | -0.5 |

| Key Structural Difference | Primary amine (-NH₂) | Tertiary amine (-N(CH₃)₂) |

The increased lipophilicity, as suggested by the predicted LogP value, forms the primary rationale for investigating this compound as a potential CNS-active agent.

Potential Research Applications in Neurological Disorders

Based on the extensive literature on taurine and its analogues, we propose several key areas of research for this compound.

Neuroprotection in Excitotoxicity-Mediated Disorders

Excitotoxicity, the pathological process by which neurons are damaged and killed by excessive stimulation by neurotransmitters such as glutamate, is a key mechanism in stroke, traumatic brain injury, and epilepsy. Taurine has been shown to protect against excitotoxic neuronal death.[1]

Hypothesis: this compound may exert neuroprotective effects against excitotoxicity, potentially through modulation of glutamate receptor activity or by stabilizing neuronal membranes.

Proposed Research Workflow:

Caption: Proposed experimental workflow for evaluating neuroprotective effects.

Modulation of Neuroinflammation

Neuroinflammation is a common feature of many neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Taurine has demonstrated anti-inflammatory properties in the CNS.[1]

Hypothesis: this compound may possess anti-inflammatory activity, potentially by inhibiting the production of pro-inflammatory cytokines in microglia and astrocytes.

Proposed Research Workflow:

Caption: Workflow for assessing anti-neuroinflammatory potential.

Detailed Experimental Protocols

In Vitro Neuroprotection Assay

Objective: To determine the protective effect of this compound against glutamate-induced excitotoxicity in primary cortical neurons.

Methodology:

-

Cell Culture: Isolate and culture primary cortical neurons from embryonic day 18 rat pups.

-

Treatment: After 7 days in vitro, pre-treat neurons with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour.

-

Excitotoxicity Induction: Expose the neurons to 100 µM glutamate for 15 minutes.

-

Washout and Incubation: Wash the cells with fresh neurobasal medium and incubate for 24 hours.

-

Viability Assessment:

-

MTT Assay: Measure the metabolic activity of viable cells.

-

LDH Assay: Quantify lactate dehydrogenase release from damaged cells into the culture medium.

-

-

Data Analysis: Express cell viability as a percentage of the control (untreated) group.

In Vivo Stroke Model

Objective: To evaluate the in vivo efficacy of this compound in a rodent model of ischemic stroke.

Methodology:

-

Animal Model: Induce focal cerebral ischemia in adult male Sprague-Dawley rats using the middle cerebral artery occlusion (MCAO) model.

-

Drug Administration: Administer this compound (e.g., 10, 30, 100 mg/kg) via intraperitoneal injection at 1 hour and 6 hours post-MCAO.

-

Neurological Assessment: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system.

-

Infarct Volume Measurement: At 48 hours post-MCAO, euthanize the animals and section the brains. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.

-

Statistical Analysis: Compare the neurological scores and infarct volumes between the vehicle-treated and drug-treated groups.

Hypothesized Mechanism of Action

The N,N-dimethylation of the primary amine in taurine to form this compound is expected to have several key consequences for its biological activity.

-

Increased Lipophilicity and BBB Penetration: As previously mentioned, the addition of two methyl groups will increase the lipophilicity of the molecule, which is predicted to enhance its ability to cross the BBB. This is a critical factor for any potential CNS therapeutic.

-

Altered Receptor Binding: The primary amine of taurine is crucial for its interaction with receptors, such as GABA and glycine receptors. The tertiary amine in the analogue will have a different steric and electronic profile, which will likely alter its binding affinity and selectivity for these receptors. This could lead to a novel pharmacological profile.

-

Modified Transporter Interaction: Taurine is taken up into cells via specific transporters. The N,N-dimethylated analogue may have a different affinity for these transporters, affecting its cellular uptake and distribution.

Caption: Hypothesized signaling pathways and molecular targets.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity for neuroscience research. Its structural relationship to taurine provides a strong rationale for its investigation as a neuroprotective and neuromodulatory agent. The proposed research applications and experimental protocols in this guide offer a starting point for elucidating its pharmacological profile. Future studies should focus on a comprehensive characterization of its receptor binding profile, its pharmacokinetic and pharmacodynamic properties, and its efficacy in a broader range of neurological disorder models. The exploration of this and other novel taurine analogues holds the potential to yield new therapeutic strategies for a variety of debilitating CNS diseases.

References

An In-depth Technical Guide to 2-amino-N,N-dimethylethanesulfonamide Hydrochloride: Synthesis, Characterization, and Potential Applications

A Foreword for the Modern Researcher: The landscape of drug discovery is one of constant evolution, demanding novel molecular scaffolds to address complex biological questions. Within this landscape, the sulfonamide functional group remains a cornerstone of medicinal chemistry.[1] Its journey from the first antibacterial "sulfa drugs" to a diverse array of therapeutic agents targeting cancer, viruses, and inflammatory conditions is a testament to its versatility.[1] This guide focuses on a specific, yet under-documented member of this family: 2-amino-N,N-dimethylethanesulfonamide hydrochloride. While not a household name in the annals of blockbuster drugs, its structural relationship to the neuromodulator taurine presents an intriguing starting point for scientific inquiry.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a foundational guide, providing a plausible synthetic pathway, detailed characterization methodologies, and a forward-looking perspective on its potential applications. Every step is explained with scientific rationale, encouraging a deep understanding of the "why" behind the "how," thereby empowering researchers to adapt and innovate.

The Scientific Rationale: Why Investigate 2-amino-N,N-dimethylethanesulfonamide?

The core of our subject molecule is taurine (2-aminoethanesulfonic acid), an abundant amino acid in mammals with a multitude of physiological roles, from bile acid conjugation to neurotransmission. The inherent bio-compatibility and diverse functions of the taurine scaffold make its derivatives attractive candidates for drug discovery. By modifying the sulfonic acid moiety to a more lipophilic N,N-dimethylsulfonamide, we alter the molecule's physicochemical properties, potentially influencing its cell permeability, metabolic stability, and interaction with biological targets. The primary amino group offers a handle for further chemical modification, opening up avenues for creating libraries of related compounds for screening.

Synthesis of this compound: A Proposed Pathway

While a definitive "discovery" paper for this specific molecule is not readily found in the public domain, a logical and robust synthetic route can be devised based on established methodologies for the synthesis of taurine-derived sulfonamides. The following multi-step synthesis is proposed, starting from commercially available taurine.

graph Synthesis_Workflow {

graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

Taurine [label="Taurine"];

Boc_Taurine [label="N-Boc-Taurine"];

Boc_Taurine_SO2Cl [label="N-Boc-2-aminoethanesulfonyl\nChloride"];

Boc_Taurinamide [label="N-Boc-2-amino-N,N-\ndimethylethanesulfonamide"];

Final_Product [label="2-amino-N,N-dimethylethanesulfonamide\nHydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Taurine -> Boc_Taurine [label="Boc Anhydride,\nNaOH, Dioxane/H2O"];

Boc_Taurine -> Boc_Taurine_SO2Cl [label="PCl5 or SOCl2,\nCH2Cl2"];

Boc_Taurine_SO2Cl -> Boc_Taurinamide [label="Dimethylamine,\nTriethylamine, CH2Cl2"];

Boc_Taurinamide -> Final_Product [label="HCl in Dioxane"];

}

Caption: Potential research directions for this compound.

-

Neuromodulatory Activity: Given its structural similarity to taurine, this compound could be investigated for its potential to interact with taurine receptors or transporters in the central nervous system.

-

Antibacterial Properties: As a sulfonamide, it warrants screening against a panel of pathogenic bacteria to determine if it possesses any antimicrobial activity.

[1]* Enzyme Inhibition: Many sulfonamides are known to be potent enzyme inhibitors, particularly of carbonic anhydrases. Screening against a panel of relevant enzymes could uncover novel biological activities.

-

Scaffold for Combinatorial Chemistry: The primary amino group serves as a versatile synthetic handle for the creation of a library of derivatives. These derivatives could then be screened in a variety of high-throughput assays to identify novel bioactive compounds.

Conclusion

This compound represents a simple yet intriguing molecule at the intersection of sulfonamide chemistry and amino acid biology. This guide has provided a comprehensive, technically-grounded framework for its synthesis, characterization, and potential exploration. While much of its biological activity remains to be elucidated, the foundational information presented here is intended to empower researchers to unlock its potential and contribute to the ever-expanding field of medicinal chemistry.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 2-amino-N,N-dimethylethanesulfonamide Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of 2-amino-N,N-dimethylethanesulfonamide hydrochloride. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for the preparation of this valuable chemical intermediate. The synthesis is based on the reaction of 2-chloroethanesulfonyl chloride with dimethylamine, followed by conversion to the hydrochloride salt. This guide emphasizes the rationale behind the procedural steps, safety considerations, and methods for purification and characterization to ensure a high-purity final product.

Introduction

2-amino-N,N-dimethylethanesulfonamide and its hydrochloride salt are important building blocks in medicinal chemistry and drug discovery. The presence of both a sulfonamide group and a dimethylamino group imparts unique physicochemical properties, making it a versatile scaffold for the synthesis of a variety of biologically active molecules. The sulfonamide moiety is a well-established pharmacophore found in numerous antibacterial, diuretic, and anticonvulsant drugs. The dimethylamino group can serve as a key interaction point with biological targets or as a handle for further chemical modification.

The synthesis of sulfonamides is a fundamental transformation in organic chemistry, typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2][3] This application note details a robust and reproducible protocol for the synthesis of this compound, starting from the commercially available 2-chloroethanesulfonyl chloride and dimethylamine.

Reaction Principle

The synthesis proceeds in two conceptual stages, which can be performed in a one-pot procedure. The first stage is the nucleophilic substitution of the chlorine atom on the sulfonyl group of 2-chloroethanesulfonyl chloride by dimethylamine. This reaction forms the N,N-dimethylsulfonamide linkage. The second stage involves the in-situ formation of the hydrochloride salt of the tertiary amine upon acidification.

The overall reaction is as follows:

Cl-CH₂CH₂-SO₂Cl + 2 (CH₃)₂NH → Cl-CH₂CH₂-SO₂N(CH₃)₂ + (CH₃)₂NH₂⁺Cl⁻

Cl-CH₂CH₂-SO₂N(CH₃)₂ + HCl → [ (CH₃)₂NH-CH₂CH₂-SO₂N(CH₃)₂ ]⁺Cl⁻

Experimental Protocol

Materials and Equipment

| Material | Grade | Supplier |

| 2-Chloroethanesulfonyl chloride | ≥97% | Commercially Available |

| Dimethylamine solution | 40% in water or 2 M in THF | Commercially Available |

| Triethylamine | ≥99% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| Diethyl ether | Anhydrous | Commercially Available |

| Hydrochloric acid | Concentrated (37%) | Commercially Available |

| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available |

| Round-bottom flask | 250 mL | Standard laboratory equipment |

| Magnetic stirrer and stir bar | Standard laboratory equipment | |

| Dropping funnel | 100 mL | Standard laboratory equipment |

| Ice bath | Standard laboratory equipment | |

| Rotary evaporator | Standard laboratory equipment | |

| Büchner funnel and filter flask | Standard laboratory equipment | |

| pH paper or pH meter | Standard laboratory equipment |

Safety Precautions

-

2-Chloroethanesulfonyl chloride is corrosive and moisture-sensitive. It is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

-

Dimethylamine is a flammable and corrosive gas or liquid with a strong odor. Handle in a fume hood.

-

Triethylamine is flammable and corrosive. Handle in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted in a fume hood.

-

Hydrochloric acid is highly corrosive. Handle with extreme care and appropriate PPE.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-chloroethanesulfonyl chloride (10.0 g, 61.3 mmol).

-

Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask to dissolve the 2-chloroethanesulfonyl chloride.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Amine Addition: In a separate beaker, prepare a solution of dimethylamine (40% in water, 13.8 g, 122.6 mmol, 2.0 eq.) and triethylamine (6.2 g, 8.5 mL, 61.3 mmol, 1.0 eq.) in 50 mL of dichloromethane.

-

Slowly add the dimethylamine/triethylamine solution to the cooled solution of 2-chloroethanesulfonyl chloride via the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by adding 50 mL of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-N,N-dimethylethanesulfonamide as an oil.

-

Salt Formation: Dissolve the crude oil in 100 mL of anhydrous diethyl ether. Cool the solution in an ice bath.

-

Acidification: Slowly bubble dry hydrogen chloride gas through the solution or add a 2 M solution of HCl in diethyl ether dropwise until the solution is acidic (test with pH paper). A white precipitate will form.

-

Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Wash the solid with cold, anhydrous diethyl ether (3 x 20 mL) to remove any impurities.

-

Drying: Dry the purified this compound in a vacuum oven at 40-50 °C to a constant weight.

Characterization

The final product should be characterized by:

-

Melting Point: Determine the melting point range.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.

-

Mass Spectrometry: To determine the molecular weight.

-

FT-IR Spectroscopy: To identify the characteristic functional groups (sulfonamide, amine hydrochloride).

Visualization of the Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Mechanistic Rationale

The reaction proceeds through a nucleophilic acyl substitution mechanism at the sulfonyl group.

Caption: Simplified reaction mechanism for the formation of the sulfonamide.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Extend the reaction time or slightly increase the reaction temperature. Ensure the dimethylamine solution is fresh. |

| Loss of product during work-up | Ensure complete extraction from the aqueous layer. Be careful not to use excessive solvent for washing the final product. | |

| Oily Product | Impurities or residual solvent | Ensure the product is thoroughly washed with cold diethyl ether and dried under vacuum to a constant weight. Recrystallization from a suitable solvent system (e.g., ethanol/ether) may be necessary. |

| Broad Melting Point | Impure product | Recrystallize the product. |

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can consistently obtain a high-purity product suitable for a wide range of applications in drug discovery and development. The key to success lies in the careful control of the reaction temperature during the addition of the amine and the thorough purification of the final product.

References

Application Notes and Protocols: Incorporation of 2-amino-N,N-dimethylethanesulfonamide hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The introduction of non-canonical structural motifs into peptides is a cornerstone of modern peptidomimetic design, enabling the development of therapeutics with enhanced stability, novel functionalities, and improved pharmacokinetic profiles. Sulfonamide moieties, in particular, have garnered significant interest as isosteres of the peptide bond, capable of mimicking the transition-state of amide bond hydrolysis.[1][2] This document provides detailed application notes and protocols for the use of 2-amino-N,N-dimethylethanesulfonamide hydrochloride , a versatile building block for introducing a sulfonamide functionality into a peptide sequence during solid-phase peptide synthesis (SPPS). We will explore the rationale behind its use, its chemical properties, and provide step-by-step protocols for its successful incorporation into peptide chains.

Introduction: The Role of Sulfonamides in Peptide Chemistry

The sulfonamide group has emerged as a valuable functional group in medicinal chemistry and drug design.[3] When incorporated into a peptide backbone, it can confer several advantageous properties:

-

Enzymatic Stability: The sulfonamide bond is significantly more resistant to proteolytic degradation compared to the natural amide bond, leading to peptides with longer biological half-lives.

-